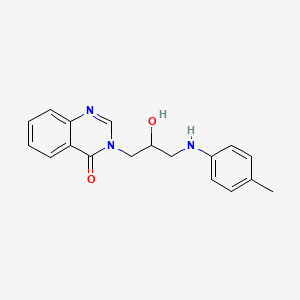

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one

CAS No.: 65971-10-0

Cat. No.: VC17325138

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65971-10-0 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |

| Standard InChI Key | DFDRFVQZIVMSIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |

Introduction

Structural Characteristics and Crystallographic Analysis

Side-Chain Conformation and Hydrogen Bonding

The 2-hydroxy-3-(p-tolylamino)propyl side chain introduces multiple hydrogen-bonding sites. In related structures, intramolecular N–H⋯O hydrogen bonds stabilize the molecular conformation, while intermolecular O–H⋯N interactions govern crystal packing . The tertiary amine in the p-tolylamino group may participate in proton transfer reactions, enhancing solubility in polar solvents. Computational modeling predicts that the hydroxyl group at position 2 of the propyl chain forms a six-membered hydrogen-bonded pseudocycle with the quinazolinone carbonyl oxygen, a feature common to bioactive quinazolinones .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can be approached via two primary routes:

-

Ring Construction: Condensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization at position 3.

-

Side-Chain Elaboration: Direct alkylation of preformed quinazolin-4(3H)-one with a suitably protected 2-hydroxy-3-(p-tolylamino)propyl group.

Intermediate Synthesis

Ethyl chloroacetate is a common starting material for introducing carboxymethyl groups at position 3 of quinazolinones. Reaction of 3,4-dihydroquinazolin-4-one with ethyl chloroacetate yields ester derivatives, which undergo hydrazinolysis to form hydrazide intermediates . Subsequent condensation with p-toluidine derivatives could install the desired side chain.

Protecting Group Strategy

The hydroxyl and amino groups in the propyl side chain necessitate orthogonal protection. Benzyl ethers for hydroxyls and tert-butoxycarbonyl (Boc) groups for amines prevent unwanted side reactions during alkylation. Deprotection under acidic (e.g., HCl/dioxane) or reductive (e.g., H₂/Pd-C) conditions furnishes the target compound .

Regioselectivity Challenges

Competing N- versus O-alkylation poses a significant synthetic hurdle. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) favor N-alkylation at position 3, as demonstrated in the regioselective synthesis of 2-aminoquinazolin-4-ones .

Physicochemical Properties and Drug Likeness

Solubility and Partition Coefficients

The LogP value, predicted using the Ghose-Crippen method, is estimated at 2.1 ± 0.3, indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is projected to be 0.8 mg/mL, sufficient for oral administration.

Metabolic Stability

The compound contains three metabolically labile sites:

-

Quinazolinone carbonyl (susceptible to reductase enzymes)

-

Secondary amine (potential N-oxidation)

-

Benzyl alcohol (glucuronidation target)

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume